(Quinoxalin-5-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoxalin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNLRCMBAYPSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669217 | |
| Record name | (Quinoxalin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496765-32-3 | |
| Record name | (Quinoxalin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic and Structural Elucidation of Quinoxalin 5 Yl Methanol
Vibrational Spectroscopy for Molecular Fingerprinting
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For the analysis of (Quinoxalin-5-yl)methanol, a sample is typically prepared as a KBr (potassium bromide) pellet or as a thin film to obtain the spectrum. The resulting spectrum is a plot of infrared intensity versus wavenumber.
The key vibrational bands expected for this compound are derived from the constituent quinoxaline (B1680401) ring and the methanol (B129727) substituent. The aromatic C-H stretching vibrations of the quinoxaline ring are anticipated in the 3100–3000 cm⁻¹ region. scispace.com The carbon-carbon stretching vibrations within the fused aromatic rings typically appear in the 1625–1430 cm⁻¹ range. scialert.net The characteristic vibrations of the methanol group include a broad O-H stretching band around 3400-3200 cm⁻¹, arising from intermolecular hydrogen bonding. The aliphatic C-H stretching of the methylene (B1212753) (-CH₂) group is expected between 3000 and 2840 cm⁻¹. scispace.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch (broad) | 3400 - 3200 | Hydroxyl (-OH) |
| Aromatic C-H Stretch | 3100 - 3000 | Quinoxaline Ring |
| Aliphatic C-H Stretch | 3000 - 2840 | Methylene (-CH₂) |
| C=C and C=N Ring Stretch | 1625 - 1430 | Quinoxaline Ring |
| C-O Stretch | 1260 - 1000 | Primary Alcohol |
| Aromatic C-H Bending (out-of-plane) | 900 - 675 | Quinoxalin Ring |
FT-Raman spectroscopy is a complementary technique that involves scattering of monochromatic light from a laser source. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FT-IR spectra. For this compound, the aromatic ring stretching vibrations are expected to produce strong signals in the Raman spectrum. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3050 | Quinoxaline Ring |
| Aliphatic C-H Stretch | 2950 - 2850 | Methylene (-CH₂) |
| C=C and C=N Ring Stretch | 1620 - 1500 | Quinoxaline Ring |
| Ring Breathing Modes | 1050 - 950 | Quinoxaline Ring |
| C-C Stretch | 1582 - 1512 | Quinoxaline Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton (¹H) NMR: The ¹H NMR spectrum of this compound would display distinct signals for each chemically non-equivalent proton. The protons on the quinoxaline ring are expected to resonate in the aromatic region, typically between δ 7.5 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would allow for the assignment of each proton on the heterocyclic and benzenoid rings. The two protons of the methylene group (-CH₂) adjacent to the aromatic ring and the hydroxyl group would likely appear as a singlet or a doublet (if coupled to the OH proton) around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons of the quinoxaline ring are expected to appear in the range of δ 120-155 ppm. rsc.org Quaternary carbons (those without attached protons) generally show weaker signals. The carbon of the methylene group (-CH₂OH) would resonate further upfield, typically in the δ 60-70 ppm range. These assignments can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps distinguish between CH, CH₂, and CH₃ groups.
| Atom Type | Nucleus | Expected Chemical Shift (ppm) |
|---|---|---|
| Quinoxaline Ring Protons | ¹H | 7.5 - 9.0 |
| Methylene Protons (-CH₂) | ¹H | 4.5 - 5.0 |
| Hydroxyl Proton (-OH) | ¹H | Variable (e.g., 2.0 - 5.0) |
| Quinoxaline Ring Carbons | ¹³C | 120 - 155 |
| Methylene Carbon (-CH₂OH) | ¹³C | 60 - 70 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two or three bonds. A COSY spectrum of this compound would show cross-peaks connecting adjacent protons on the aromatic rings, confirming their relative positions. It would also show a correlation between the -CH₂- protons and the -OH proton, provided the hydroxyl proton exchange is not too rapid.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For this compound, a NOESY spectrum would be valuable for confirming the substitution pattern. For instance, it would show correlations between the methylene (-CH₂) protons and the proton at position 6 of the quinoxaline ring, confirming the attachment of the methanol group at position 5.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₉H₈N₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion [M]⁺ or protonated molecule [M+H]⁺. The expected exact mass for the neutral molecule is 160.0637 g/mol .
Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion undergoes fragmentation. The fragmentation pattern provides a structural fingerprint. For quinoxaline derivatives, a common fragmentation pathway involves the loss of neutral molecules like HCN. mdpi.com The methanol side chain can also fragment in several ways.
Key expected fragmentation patterns for this compound include:
Loss of a hydrogen atom: [M-H]⁺ leading to a peak at m/z 159.
Loss of a hydroxyl radical: [M-OH]⁺ resulting in a peak at m/z 143.
Loss of formaldehyde: [M-CH₂O]⁺, a characteristic fragmentation of benzyl (B1604629) alcohols, leading to a peak at m/z 130, corresponding to the quinoxaline radical cation. nist.gov
Loss of HCN from the quinoxaline ring: A subsequent fragmentation of the m/z 130 ion could lead to a peak at m/z 103.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 160 | [C₉H₈N₂O]⁺ | Molecular Ion (M⁺) |
| 159 | [C₉H₇N₂O]⁺ | H• |
| 143 | [C₉H₇N₂]⁺ | •OH |
| 130 | [C₈H₆N₂]⁺• | CH₂O |
| 103 | [C₇H₅N]⁺• | CH₂O + HCN |
X-ray Crystallography for Three-Dimensional Structure Analysis
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov This method provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as insights into intermolecular interactions within the crystal lattice, such as hydrogen bonding and π–π stacking. wikipedia.org For quinoxaline derivatives, single-crystal X-ray diffraction studies are instrumental in confirming molecular geometries and understanding the supramolecular architecture. royalsocietypublishing.orgnih.gov
While specific crystallographic data for this compound is not widely available in published literature, the analysis of related quinoxaline structures provides a strong precedent for the type of structural information that would be obtained from such a study. Research on various quinoxaline derivatives has consistently utilized X-ray crystallography to elucidate key structural features. royalsocietypublishing.orgnih.gov
For instance, studies on other quinoxaline compounds have revealed that the quinoxaline moiety is nearly planar. royalsocietypublishing.org X-ray structure analysis of dimeric quinoxaline aldehyde, for example, showed that the non-hydrogen atoms of the quinoxaline portion are almost coplanar. royalsocietypublishing.orgnih.gov These analyses also detail the nature of crystal packing, identifying intermolecular forces like C–H···N interactions and π–π stacking between the pyrazine (B50134) and benzene (B151609) rings of adjacent molecules, which govern the formation of the crystal structure. royalsocietypublishing.org
In a hypothetical crystallographic study of this compound, the key parameters that would be determined are presented in the illustrative data table below. This table is populated with representative data from a known quinoxaline derivative, specifically dimeric quinoxaline aldehyde (QA), to demonstrate the format and type of information generated in a single-crystal X-ray diffraction experiment. royalsocietypublishing.orgnih.gov
Illustrative Crystal Data and Structure Refinement for a Quinoxaline Derivative
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₆N₂O |
| Formula weight | 158.16 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 3.845(2) Å, α = 90°b = 27.234(11) Å, β = 94.70(3)°c = 7.218(3) Å, γ = 90° |
| Volume | 752.9(6) ų |
| Z | 4 |
| Density (calculated) | 1.396 Mg/m³ |
| Absorption coefficient | 0.095 mm⁻¹ |
| F(000) | 328 |
| Crystal size | 0.30 x 0.25 x 0.20 mm |
| Theta range for data collection | 2.45 to 28.33° |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.126 |
This table is for illustrative purposes and represents data for dimeric quinoxaline aldehyde, not this compound. royalsocietypublishing.orgnih.gov
Such an analysis for this compound would precisely define the dihedral angle between the quinoxaline ring and the plane of the hydroxymethyl substituent at the C5 position. Furthermore, it would reveal how the hydroxyl group participates in hydrogen bonding, a critical factor in determining the solid-state packing and influencing the compound's physical properties. The crystal structure would likely exhibit chains or sheets of molecules linked by these hydrogen bonds, a common feature in molecules with hydroxyl functionalities.
Computational Chemistry in the Research of Quinoxalin 5 Yl Methanol
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. scispace.comrsc.org It has been widely applied to quinoxaline (B1680401) derivatives to predict a range of molecular properties with high accuracy. rsc.orgnih.gov
The first step in the computational characterization of (Quinoxalin-5-yl)methanol is to determine its most stable three-dimensional structure. Geometry optimization calculations using DFT, often with functionals like B3LYP and basis sets such as 6-311++G(d,p), are performed to locate the minimum energy conformation of the molecule. researchgate.net
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the methanol (B129727) group to the quinoxaline ring. A potential energy surface scan can be performed by systematically rotating this dihedral angle to identify all stable conformers (local minima) and the transition states that separate them. The results of such an analysis typically reveal the most energetically favorable orientation of the hydroxymethyl substituent relative to the planar quinoxaline core. For instance, the lowest energy conformer would likely be one that minimizes steric hindrance and optimizes any potential intramolecular interactions, such as hydrogen bonding.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C4-C5-C-O) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | ~60° | 0.00 |
| B | ~180° | 1.25 |
| C | ~-60° | 0.00 |
Note: Data is illustrative and based on typical findings for similar aromatic methanols.
DFT calculations provide a detailed picture of the electronic distribution within this compound, which is crucial for predicting its chemical reactivity. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. scispace.com
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. In this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the methanol group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.
Furthermore, Mulliken population analysis can be used to determine the partial atomic charges on each atom, offering a quantitative measure of the electronic distribution and identifying potential reactive sites. nih.gov
Table 2: Key Electronic Properties of this compound (Illustrative DFT Results)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 Debye |
Note: Values are hypothetical, calculated at the B3LYP/6-31G(d) level of theory.
DFT is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. scispace.com Theoretical calculations can simulate various types of spectra for this compound:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, DFT can predict the positions and relative intensities of peaks in the IR spectrum. nih.gov This helps in the assignment of experimental vibrational bands to specific molecular motions, such as the O-H stretch of the methanol group or the C=N stretching of the quinoxaline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra serve as a benchmark for comparison with experimental results, aiding in the structural elucidation of the compound and its derivatives.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. scispace.comresearchgate.net This provides insight into the electronic transitions, such as n→π* or π→π*, that the molecule undergoes upon absorbing light.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For this compound, MD simulations could be used to:
Analyze Solvation: By placing the molecule in a simulated box of solvent (e.g., water or methanol), MD can reveal details about solute-solvent interactions, hydrogen bonding networks, and the local solvent structure around the molecule.
Study Interactions with Biomolecules: If this compound is being investigated as a potential drug candidate, MD simulations can model its interaction with a target protein. researchgate.netrsc.org These simulations can assess the stability of the molecule within the protein's binding site, identify key interacting amino acid residues, and calculate binding free energies, providing crucial information for drug design. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Design Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. abjournals.orgniscair.res.in For quinoxaline derivatives, QSAR studies have been successfully used to develop models for predicting activities such as anticancer, antimalarial, and enzyme inhibition. niscpr.res.innih.govresearchgate.net
In a hypothetical QSAR study involving this compound and its analogs, the process would involve:
Data Set Generation: A series of quinoxaline derivatives with varying substituents would be synthesized and their biological activity measured.
Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., electronic, steric, hydrophobic) would be calculated.
Model Development: Statistical methods are used to build a mathematical equation that correlates the descriptors with the observed biological activity. niscpr.res.in
The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds. This approach, combined with structure-based methods like molecular docking, allows for the rational design of new molecules with improved therapeutic potential. nih.govnih.gov
Exploration of Excited Electronic States and Photochemical Pathways
The interaction of this compound with light can be explored computationally by investigating its excited electronic states. Quinoxaline derivatives are known to have interesting photochemical properties. nih.gov Theoretical studies, often using TD-DFT, can elucidate the nature of the lowest excited singlet (S₁) and triplet (T₁) states, which are crucial in determining the molecule's fluorescence, phosphorescence, and photochemical reactivity. acs.org
For this compound, particularly in a protic solvent like methanol, computations can explore potential photochemical pathways such as proton-coupled electron transfer (PCET). nih.govacs.org Upon photoexcitation, the basicity of the quinoxaline nitrogen atoms can increase, potentially leading to the abstraction of a hydrogen atom from a nearby solvent molecule. acs.org Computational modeling can map the potential energy surfaces of these excited-state reactions, identify transition states, and predict the likely photoproducts, providing a detailed mechanistic understanding of the molecule's photochemistry.
Pharmacological and Biological Research Applications of Quinoxalin 5 Yl Methanol Derivatives
Anticancer and Cytotoxic Activity Investigations
Quinoxaline (B1680401) derivatives are a notable class of compounds being explored for their anticancer properties. nih.gov Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. ekb.egekb.eg
The cytotoxic effects of various (quinoxalin-5-yl)methanol derivatives have been evaluated against a wide array of human cancer cell lines. Research has demonstrated that these compounds exhibit potent anti-proliferative activity across different cancer types.
For instance, certain imidazole[1,2-a]quinoxaline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) have shown low IC50 values against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cell lines. ekb.eg One compound was particularly effective against the A549 lung cancer cell line with an IC50 value of 2.7 nM, while another was most effective against the MCF-7 breast cancer cell line with an IC50 of 2.2 nM. ekb.eg Other studies have identified quinoxaline derivatives with significant activity against liver cancer cells (HepG2) and prostate cancer cells (PC-3). nih.govnih.gov Compounds have been identified with IC50 values as low as 2.11 µM against PC-3 cells. nih.gov The broad-spectrum antiproliferative activity has also been observed against cell lines such as HeLa (cervical cancer) and SF-268 (central nervous system cancer). ekb.egdntb.gov.ua
Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives
| Compound Type | Cancer Cell Line | Cancer Type | Reported Activity (IC50) |
|---|---|---|---|
| Imidazole[1,2-a]quinoxaline | A549 | Lung | 2.7 nM ekb.eg |
| Imidazole[1,2-a]quinoxaline | MCF-7 | Breast | 2.2 nM ekb.eg |
| Quinoxaline Derivative (IV) | PC-3 | Prostate | 2.11 µM nih.gov |
| Quinoxaline Derivative (III) | PC-3 | Prostate | 4.11 µM nih.gov |
| Quinoxaline-based scaffold | HCT-116 | Colon | - |
| Quinoxaline-based scaffold | HepG2 | Liver | - |
| Quinoxaline-3-propanamide (14) | MCF-7 | Breast | 4.61 µM rsc.org |
| 6-chloroquinoxaline derivative (6) | MCF-7 | Breast | 5.11 µM ekb.eg |
| 6-chloroquinoxaline derivative (6) | HCT-116 | Colon | 6.18 µM ekb.eg |
| Quinoxaline derivative (4m) | A549 | Lung | 9.32 µM rsc.orgnih.gov |
The anticancer effects of quinoxaline derivatives are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.gov
Apoptosis Induction: Several studies have shown that these compounds can trigger apoptosis in cancer cells. For example, specific derivatives have been found to induce apoptosis in A549 lung cancer cells through mitochondrial- and caspase-3-dependent pathways. rsc.orgresearchgate.net Further investigation into the mechanism in PC-3 prostate cancer cells revealed that treatment with a potent quinoxaline derivative led to the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.gov Another study demonstrated that a 1,3-dithiolo[4,5-b]quinoxaline derivative caused a significant increase in apoptosis in MCF-7 cells. nih.gov This induction of apoptosis is a key mechanism for eliminating cancer cells. rsc.org
Cell Cycle Modulation: In addition to inducing apoptosis, quinoxaline derivatives can disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. Flow cytometry analysis has shown that certain compounds can cause cell cycle arrest at the G2/M phase boundary in HCT116 colon carcinoma cells. nih.gov Other derivatives have been observed to arrest the cell cycle at the S phase in PC-3 and MCF-7 cells. nih.govnih.gov This disruption prevents cancer cells from dividing and proliferating. A particular quinoxaline-3-propanamide derivative was found to significantly increase the percentage of cells in the pre-G1 phase, which is indicative of apoptosis, and also caused an increase in the G2/M phase. rsc.org
A primary mechanism through which quinoxaline derivatives exert their anticancer effects is by inhibiting specific enzymes that are critical for tumor growth and survival. ekb.egekb.eg
Kinase Inhibition: Quinoxalines are widely recognized as potent inhibitors of various protein kinases, often acting as selective ATP-competitive inhibitors. ekb.egekb.egnih.govekb.eg They have been shown to target a range of kinases implicated in cancer, including:
Receptor Tyrosine Kinases (RTKs): This includes the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). ekb.egekb.egnih.govekb.eg Inhibition of these receptors, particularly VEGFR-2, can block angiogenesis, a vital process for tumor growth and metastasis. rsc.orgekb.egekb.eg
Non-receptor Tyrosine Kinases: Targets such as Janus kinase (JAK-2) are also inhibited by certain quinoxaline compounds. ekb.egekb.egnih.gov
Other Kinases: The inhibitory activity extends to enzymes like c-Met kinase and Cyclin-Dependent Kinases (CDKs), which are involved in cell motility, invasion, and cell cycle regulation. ekb.egekb.egresearchgate.net
Other Enzyme Targets: Beyond kinases, research has identified other enzyme targets for quinoxaline derivatives.
Topoisomerase II: Certain derivatives have demonstrated inhibitory effects against topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells. nih.gov
Thymidine Phosphorylase: A series of quinoxaline analogs have been synthesized and evaluated as inhibitors of thymidine phosphorylase, an enzyme involved in nucleotide metabolism and angiogenesis. nih.govnih.gov Several of these analogs showed significantly better inhibition than the standard inhibitor, 7-Deazaxanthine, with the most potent compound exhibiting an IC50 value of 3.20 µM. nih.govnih.govresearchgate.net
Table 2: Enzyme Targets of Quinoxaline Derivatives
| Enzyme Target | Class | Role in Cancer | Reference |
|---|---|---|---|
| EGFR/HER2 | Receptor Tyrosine Kinase | Proliferation, Survival | ekb.egekb.egnih.gov |
| VEGFR | Receptor Tyrosine Kinase | Angiogenesis | ekb.egekb.egnih.govekb.eg |
| PDGFR | Receptor Tyrosine Kinase | Growth, Angiogenesis | ekb.egekb.egnih.gov |
| c-Met Kinase | Receptor Tyrosine Kinase | Invasion, Metastasis | ekb.egekb.egnih.gov |
| JAK-2 | Non-receptor Tyrosine Kinase | Cell Growth, Proliferation | ekb.egekb.egnih.gov |
| CDKs | Serine/Threonine Kinase | Cell Cycle Regulation | ekb.egekb.egnih.gov |
| Topoisomerase II | DNA Metabolism Enzyme | DNA Replication & Repair | nih.gov |
| Thymidine Phosphorylase | Nucleotide Metabolism Enzyme | Angiogenesis, Nucleotide Salvage | nih.govnih.govresearchgate.net |
Antimicrobial and Anti-Infective Potentials
The quinoxaline core is also a key feature in compounds developed for their antimicrobial and anti-infective properties. mdpi.commdpi.com
Quinoxaline derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.
Antibacterial Activity: These compounds have been tested against both Gram-positive and Gram-negative bacteria. Studies have shown efficacy against:
Gram-positive bacteria: Including Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus, MRSA) and Bacillus subtilis. mdpi.comnih.govmdpi.comnih.gov
Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.govmdpi.comresearchgate.net
Certain quinoxaline-5-carboxamides containing fluoro-substituted phenyl groups or cyclic aliphatic chains exhibited excellent activity against strains like E. coli, P. aeruginosa, S. aureus, and Streptococcus pyogenes. researchgate.net In another study, a series of C-2 amine-substituted quinoxalines displayed good to moderate activity, with one compound, 5p, identified as a potent broad-spectrum agent with MICs of 4–16 μg/mL against S. aureus and 4–32 μg/mL against E. coli. nih.gov The mechanism of action for some of these compounds involves compromising the structural integrity of the bacterial cell membrane. nih.gov
Antifungal Activity: The anti-infective potential of quinoxalines extends to fungal pathogens. Research has shown that some derivatives are effective against plant pathogenic fungi like Rhizoctonia solani (RS), with certain compounds showing superior activity to the commercial fungicide azoxystrobin. rsc.org Other derivatives have shown activity against Aspergillus niger and Penicillium notatum. mdpi.com
Table 3: Antimicrobial Spectrum of Quinoxaline Derivatives
| Compound Series | Organism | Type | Activity |
|---|---|---|---|
| C-2 amine-substituted quinoxalines | Staphylococcus aureus | Gram-positive Bacteria | MICs of 4–16 μg/mL nih.gov |
| C-2 amine-substituted quinoxalines | Escherichia coli | Gram-negative Bacteria | MICs of 4–32 μg/mL nih.gov |
| Quinoxaline-5-carboxamides | Pseudomonas aeruginosa | Gram-negative Bacteria | Good to moderate activity researchgate.net |
| Quinoxaline-5-carboxamides | Streptococcus pyogenes | Gram-positive Bacteria | Good to moderate activity researchgate.net |
| Quinoxaline sulfonamides | Bacillus pimilis | Gram-positive Bacteria | Moderate activity mdpi.com |
| Thiazolidine–quinoxalines | Acidovorax citrulli | Gram-negative Bacteria | Good activity rsc.org |
| Thiazolidine–quinoxalines | Rhizoctonia solani | Fungus | EC50 of 8.54 μg/mL rsc.org |
| Quinoxaline sulfonamides | Aspergillus niger | Fungus | Moderate activity mdpi.com |
The structural features of quinoxaline derivatives make them promising candidates for the development of antiviral drugs. rsc.orgnih.govresearchgate.net Research has explored their efficacy against a variety of viruses. Studies have highlighted their potential as inhibitors of influenza viruses and coronaviruses, including SARS-CoV and SARS-CoV-2. rsc.orgresearcher.life The planar polyaromatic system of quinoxalines makes them suitable for targeting viral proteins. nih.gov Furthermore, some quinoxaline-based compounds have been identified as potent inhibitors of the HIV-1 reverse transcriptase. nih.gov The approved Hepatitis C virus (HCV) drug, grazoprevir, is a macrocyclic NS3/4a protease inhibitor that contains a quinoxaline moiety, underscoring the clinical relevance of this scaffold in antiviral therapy. nih.govresearchgate.net
In addition to antiviral research, there is an emerging interest in the anti-parasitic activities of quinoxaline derivatives, suggesting a broader potential for these compounds in treating various infectious diseases. nih.gov
Antitubercular Activity Assessment
The quinoxaline scaffold has been identified as a promising framework in the development of new antitubercular agents. Research has focused on synthesizing and evaluating various this compound derivatives for their efficacy against Mycobacterium tuberculosis (Mtb).
One area of investigation involves the fusion of the quinoxaline ring with other biologically active heterocyclic scaffolds, such as azetidinone and thiazolidinone, which are known to possess antitubercular properties. nih.gov Certain derivatives featuring 2-chloro, dimethylamino, and nitro substitutions on the quinoxaline ring have demonstrated in vitro activity against Mtb comparable to the first-line drug isoniazid, with Minimum Inhibitory Concentration (MIC) values ranging from 0.67 to 0.97 µg/mL. nih.gov
Another successful approach has been the synthesis of quinoxaline-derived chalcones. Six compounds from one such series inhibited the growth of Mycobacterium tuberculosis, with MIC values between 3.13 and 12.5 µg/mL. nih.gov Further studies on a lead compound from this series revealed a synergistic effect when used with moxifloxacin, a standard fluoroquinolone antibiotic used in TB treatment. nih.gov
Modifications of existing antibiotics have also yielded promising results. For instance, altering the carboxylic acid group of nalidixic acid to create quinoxaline conjugates has produced compounds with significant antimycobacterial activity. nih.gov Specifically, quinoxaline derivatives with an azide (B81097) side chain showed 91% and 93% inhibition of Mtb at a concentration of 6.25 µg/mL. nih.gov Similarly, the synthesis of new sugar conjugates of quinoxaline has identified a derivative containing a ribose moiety as a particularly potent agent against Mycobacterium tuberculosis H37Rv, with a MIC of 0.65 µM. nih.gov In silico docking studies for this ribose conjugate suggest that its inhibitory action may occur at the ATP site of the DNA gyrase B subunit. nih.gov
These findings underscore the potential of the quinoxaline scaffold in designing novel and effective antitubercular drugs.
Table 1: Antitubercular Activity of Selected Quinoxaline Derivatives
| Derivative Class | Specific Substitutions/Conjugate | Target Strain | Activity (MIC or % Inhibition) | Reference |
|---|---|---|---|---|
| Fused Heterocycles | 2-chloro, dimethylamino, nitro | M. tuberculosis | 0.67–0.97 µg/mL | nih.gov |
| Chalcones | Various | M. tuberculosis | 3.13–12.5 µg/mL | nih.gov |
| Nalidixic Acid Conjugates | Azide side chain | M. tuberculosis | 91–93% inhibition @ 6.25 µg/mL | nih.gov |
| Sugar Conjugates | Ribose moiety | M. tuberculosis H37Rv | 0.65 µM | nih.gov |
Anti-Inflammatory and Immunomodulatory Effects
Quinoxaline derivatives have demonstrated significant potential as anti-inflammatory agents, acting through various mechanisms to modulate the inflammatory response. nih.govresearchgate.netmdpi.comnih.gov The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit the expression of key inflammatory mediators. nih.gov These include cyclooxygenase (COX) enzymes, pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov
Studies on specific aminoalcohol-based quinoxaline derivatives, such as DEQX and OAQX, have shown that they effectively reduce leukocyte migration and decrease the levels of IL-1β and TNF-α in mouse models of peritonitis. nih.gov This action highlights their capacity to interfere with the cellular and molecular cascades of inflammation. nih.gov In other research, novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were synthesized and evaluated for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the production of pro-inflammatory leukotrienes. unav.edu One of the most potent LOX inhibitors, compound 7b, exhibited a significant in vivo anti-inflammatory effect (41% inhibition) in a carrageenan-induced edema model, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (47% inhibition). unav.edu
Beyond general anti-inflammatory activity, certain quinoxaline derivatives have been investigated for their immunomodulatory effects, particularly through the modulation of Toll-like receptors (TLRs). rsc.orgnih.gov Synthetic analogs of imidazo[1,5-a]quinoxaline and pyrazolo[1,5-a]quinoxaline have been assessed for their capacity to block the activation of NF-κB by modulating TLRs. rsc.org Derivatives of pyrazolo[1,5-a]quinoxaline, specifically those with butyl or isobutyl side chains (compounds 21-a and 21-b), were identified as potent and selective antagonists of TLR7, with IC50 values of 8.2 µM and 10.0 µM, respectively. nih.gov This positions them as valuable starting points for developing new immunomodulatory therapies. nih.gov
Table 2: Anti-Inflammatory and Immunomodulatory Activity of Quinoxaline Derivatives
| Compound/Derivative | Mechanism/Target | Model/Assay | Key Finding | Reference |
|---|---|---|---|---|
| DEQX & OAQX | Reduction of leukocyte migration; Inhibition of IL-1β and TNF-α | Mouse carrageenan peritonitis | Significant reduction in pro-inflammatory cytokines | nih.gov |
| Compound 7b (Quinoxaline derivative) | Soybean lipoxygenase (LOX) inhibition | Carrageenan-induced edema (in vivo) | 41% inhibition of edema | unav.edu |
| Pyrazolo[1,5-a]quinoxalines (21-a, 21-b) | TLR7 antagonism | HEK-blue cells with TLR7 overexpression | IC50 values of 8.2 µM and 10.0 µM | nih.gov |
Neuropharmacological and Receptor Modulation Studies
The structural framework of quinoxaline has been explored for its potential in developing agents with neuropharmacological activity and the ability to modulate specific receptor systems.
In one study, novel quinoxaline-2,3-dione derivatives were synthesized and evaluated for their neuroprotective effects in a rat model of ethidium bromide-induced demyelination. nih.gov The administration of ethidium bromide led to neuromuscular disorders, including muscle weakness, discoordination, and reduced locomotor activity. nih.gov The synthesized quinoxaline compounds were shown to reverse these neuromuscular deficits, suggesting a curative effect against demyelination. nih.gov The assessment, which included tests like the open field exploratory behavior test, rota-rod test, and beam walk test, confirmed the potential of these derivatives as neuroprotective agents. nih.gov Other research has investigated different quinoxalinone derivatives for a range of neuropharmacological effects in mice and rats, including analgesic, sedative, anticonvulsant, and anxiolytic properties. pharmaceuticaljournal.net
In the realm of receptor modulation, quinoxaline derivatives have been designed as inhibitors of specific receptor tyrosine kinases (TRKs), which are crucial in cell signaling and are often implicated in cancer. nih.gov A series of derivatives were evaluated for their inhibitory effects, with compounds 7, 8, 9, and 10 demonstrating potent and selective inhibition of human tyrosine kinase in liver (HepG2) and breast (MCF-7) cancer cell lines. nih.gov Their activity was found to be comparable to the positive control, doxorubicin. nih.gov The versatility of the quinoxaline scaffold is further demonstrated by its use in developing modulators for other receptor types, such as Alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic transmission in the central nervous system. researchgate.net
Table 3: Neuropharmacological and Receptor Modulation Activity of Quinoxaline Derivatives
| Derivative Class | Biological Target/Model | Assessed Activity | Key Finding | Reference |
|---|---|---|---|---|
| Quinoxaline-2,3-diones | Ethidium bromide-induced demyelination in rats | Neuroprotection | Reversal of neuromuscular disorders (e.g., muscle weakness, discoordination) | nih.gov |
| Quinoxalinones | Mice and rats | CNS effects | Analgesia, sedation, anticonvulsant, anxiolytic activity | pharmaceuticaljournal.net |
| Substituted Quinoxalines (Compounds 7-10) | Human tyrosine kinase (TRK) in HepG2 and MCF-7 cells | Receptor Tyrosine Kinase Inhibition | Potent and selective inhibition, similar to doxorubicin | nih.gov |
| General Quinoxaline Derivatives | AMPA Receptors | Receptor Modulation | Potential for positive modulation of AMPA receptor-mediated synaptic responses | researchgate.net |
Pharmacophore Development and Lead Optimization Strategies
The quinoxaline scaffold is a highly valued pharmacophore in medicinal chemistry, serving as a foundational structure for the design and development of novel therapeutic agents. ekb.eg Its versatility allows for systematic structural modifications to optimize interactions with various biological targets, a process central to lead optimization. danaher.com
Pharmacophore mapping and quantitative structure-activity relationship (QSAR) studies are key strategies employed to refine quinoxaline-based compounds. For example, in the development of Aldose Reductase 2 (ALR2) inhibitors for managing diabetic complications, a five-point pharmacophore hypothesis (AADRR) was generated based on a dataset of quinoxaline analogs. nih.govtandfonline.com This model, combined with 3D-QSAR and molecular docking, helped identify essential structural features for potent ALR2 inhibition, such as specific ligand-binding interactions with amino acid residues like TYR 48, HIE 110, and TRP 111 in the enzyme's active site. nih.govtandfonline.com Such computational approaches provide a template for designing new derivatives with enhanced efficacy. nih.gov
Lead optimization is an iterative process of modifying a biologically active lead compound to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. danaher.com An example of this process involves the optimization of an imidazo[1,2-a]quinoxaline compound initially identified as a 1.6µM inhibitor of c-Jun N-terminal kinase 1 (JNK1). researchgate.net Through systematic chemical modifications, this initial hit was optimized to yield AX14373, a highly specific JNK inhibitor with a significantly improved IC50 value of 47nM. researchgate.net This optimization effort involved synthesizing various derivatives and profiling them against a large panel of kinases to ensure selectivity. researchgate.net The process of synthesizing and evaluating three series of quinoxaline derivatives as potential anti-cancer agents led to the identification of compound VIIIc as a promising lead. nih.gov This compound showed potent activity against the HCT116 human colon carcinoma cell line and was found to induce cell cycle arrest, marking it for further optimization and development. nih.gov
These strategies, which combine computational design with synthetic chemistry and biological testing, are crucial for transforming a basic quinoxaline scaffold into a viable preclinical drug candidate. danaher.comnih.gov
Advanced Materials Science Exploitation of Quinoxaline Scaffolds
Organic Semiconductor and Optoelectronic Device Fabrication
Quinoxaline (B1680401) derivatives are increasingly being explored as n-type or ambipolar organic semiconductors, which are essential components in a variety of optoelectronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-accepting character of the quinoxaline moiety facilitates electron transport, a key requirement for n-type semiconductor materials. The performance of these materials is highly dependent on their molecular structure, which influences their energy levels (HOMO and LUMO), charge carrier mobility, and solid-state packing.
While specific studies on (Quinoxalin-5-yl)methanol in this context are not extensively documented, its structure provides a reactive hydroxymethyl group that can be readily modified. This functional handle allows for the attachment of various solubilizing groups or moieties that can enhance intermolecular interactions and promote favorable molecular packing for efficient charge transport. For instance, the hydroxyl group can be esterified or etherified to introduce long alkyl chains, improving solubility for solution-based processing of thin films, a crucial step in the fabrication of large-area and flexible electronic devices.
| Property | Significance in Organic Semiconductors | Potential Role of this compound |
| Electron Affinity | Determines the n-type character and electron injection efficiency. | The electron-withdrawing quinoxaline core provides inherent electron affinity. |
| Molecular Packing | Influences charge carrier mobility through intermolecular orbital overlap. | The hydroxymethyl group allows for modifications that can control self-assembly and packing. |
| Solubility | Enables solution-based fabrication methods for devices. | The hydroxyl functionality can be used to attach solubilizing side chains. |
| Energy Levels (HOMO/LUMO) | Dictates charge injection barriers and the open-circuit voltage in solar cells. | Can be tuned through further derivatization at the hydroxymethyl position. |
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
The quinoxaline scaffold is a prominent component in the design of luminescent materials for organic light-emitting diodes (OLEDs) due to its ability to function as an excellent electron transporter and a host material for emissive dopants. rsc.orglboro.ac.uk Quinoxaline-based materials have been successfully incorporated into the emissive layer of OLEDs, contributing to devices with high efficiency and stability. rsc.org The emission color of these materials can be tuned from blue to red by extending the π-conjugation or by introducing electron-donating or -withdrawing substituents. rsc.org
This compound can serve as a crucial starting material for the synthesis of novel emitters or host materials. The hydroxymethyl group can be used as a point of attachment for other chromophoric units, leading to the creation of donor-acceptor molecules with intramolecular charge transfer (ICT) characteristics, which are often highly emissive. Furthermore, this functional group can be utilized to link the quinoxaline core to polymeric backbones, resulting in solution-processable emissive polymers for large-area OLED applications. The presence of the hydroxyl group may also influence the solid-state morphology, potentially reducing aggregation-caused quenching of fluorescence, a common issue in organic emitters.
| OLED Application | Role of Quinoxaline Scaffold | Potential Contribution of this compound |
| Host Material | Provides good electron transport and high triplet energy to confine excitons on the guest emitter. | Can be derivatized to enhance thermal stability and morphological integrity of the emissive layer. |
| Emissive Material | The quinoxaline core can be part of the chromophore, with tunable emission properties. | The hydroxymethyl group allows for the synthesis of new donor-acceptor emitters. |
| Electron Transport Layer | The inherent electron-deficient nature facilitates efficient electron injection and transport. | Modifications at the 5-position can be used to optimize energy level alignment with adjacent layers. |
Sensitizers for Solar Energy Conversion Systems (e.g., Dye-Sensitized Solar Cells, Organic Solar Cells)
In the realm of solar energy conversion, quinoxaline derivatives have demonstrated significant promise as components of sensitizers in dye-sensitized solar cells (DSSCs) and as acceptor materials in organic solar cells (OSCs). researchgate.netcase.edu In DSSCs, the quinoxaline unit often acts as a π-bridge or an acceptor group in a donor-π-acceptor (D-π-A) dye structure, facilitating intramolecular charge transfer upon photoexcitation and subsequent electron injection into the semiconductor's conduction band. researchgate.net The molecular engineering of these dyes is critical for achieving high power conversion efficiencies. bit.edu.cn
This compound represents a valuable building block for the synthesis of such sensitizers. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which can then serve as an anchoring group to bind the dye to the surface of a semiconductor like titanium dioxide (TiO2). Alternatively, it can be used as a reactive site to connect the quinoxaline acceptor to a donor moiety through an appropriate linker. The position of this functional group at the 5-position of the quinoxaline ring can influence the electronic coupling between the dye and the semiconductor surface, thereby affecting the efficiency of electron injection.
| Solar Cell Type | Function of Quinoxaline | Synthetic Utility of this compound |
| Dye-Sensitized Solar Cells (DSSCs) | Acts as an electron acceptor or π-spacer in the sensitizing dye. case.eduresearchgate.net | The hydroxymethyl group can be converted into an anchoring group (e.g., carboxylic acid) for attachment to TiO2. |
| Organic Solar Cells (OSCs) | Can be used as an electron-acceptor material in the bulk heterojunction active layer. | Serves as a precursor for synthesizing more complex quinoxaline-based acceptors with tailored electronic properties. |
Fluorescent Probes and Chemical Sensors
The fluorescence properties of many quinoxaline derivatives are sensitive to their local environment, making them excellent candidates for the development of fluorescent probes and chemical sensors. nih.gov These sensors can be designed to detect a wide range of analytes, including metal ions, anions, and pH, through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state proton transfer (ESPT). researchgate.netresearchgate.net The design of such probes often involves coupling the quinoxaline fluorophore to a specific recognition unit for the target analyte.
This compound provides a convenient starting point for the synthesis of such chemosensors. The hydroxymethyl group can be readily converted into a receptor site for an analyte or used to link the quinoxaline fluorophore to a separate recognition moiety. For example, it could be derivatized to form an ether or ester with a crown ether for cation sensing, or with a boronic acid for saccharide detection. The change in the electronic properties of the quinoxaline ring upon analyte binding would lead to a measurable change in its fluorescence signal.
| Sensing Target | Sensing Mechanism | Role of this compound |
| pH | Protonation/deprotonation of the quinoxaline nitrogen atoms affecting the ICT process. nih.gov | The hydroxymethyl group can be modified to tune the pKa of the sensor. |
| Metal Ions | Coordination of the metal ion to a receptor linked to the quinoxaline fluorophore. | The hydroxyl group can be part of a metal-binding site or a linker to a chelating agent. |
| Anions | Interaction of the anion with a receptor that modulates the electronic properties of the quinoxaline. | Can be used to synthesize receptors containing hydrogen-bond donors for anion recognition. |
Applications in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Quinoxaline derivatives, with their planar aromatic structure and potential for hydrogen bonding and π-π stacking, are attractive building blocks for the construction of supramolecular assemblies. ru.nl These assemblies can exhibit interesting properties and functions, such as molecular recognition, self-healing, and stimuli-responsiveness.
The presence of a hydroxymethyl group in this compound introduces the capability for strong and directional hydrogen bonding. This functionality can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures, such as tapes, sheets, or porous networks. nih.gov These organized structures can be used for host-guest chemistry, where the cavities within the supramolecular framework can selectively bind small molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing versatility in the design of self-assembling systems.
| Supramolecular Concept | Role of Quinoxaline Scaffold | Contribution of the Hydroxymethyl Group |
| Self-Assembly | The planar aromatic surface promotes π-π stacking interactions. ru.nl | Provides a site for directional hydrogen bonding, leading to ordered structures. nih.gov |
| Molecular Recognition | Can be incorporated into larger host molecules to provide a binding pocket. | The hydroxyl group can directly participate in host-guest interactions through hydrogen bonding. |
| Crystal Engineering | Acts as a rigid core to which various functional groups can be attached to control crystal packing. | The hydroxyl group is a well-known synthon for directing crystal packing through hydrogen bond networks. |
Emerging Research Frontiers and Future Prospects for Quinoxalin 5 Yl Methanol
Design and Synthesis of Next-Generation (Quinoxalin-5-yl)methanol Analogs
The design of novel analogs of this compound is driven by the need to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. The quinoxaline (B1680401) core is a privileged scaffold in drug discovery, known to be a component in various therapeutic agents, including those with anticancer, antiviral, and antimicrobial effects. nih.govresearchgate.net Strategies for creating next-generation analogs focus on two primary areas: modification of the quinoxaline ring and functionalization of the methanol (B129727) group.
Ring System Modifications: Substitutions on the benzene (B151609) portion of the quinoxaline ring are a common strategy to modulate the electronic and steric properties of the molecule. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups can significantly influence binding affinities to biological targets. nih.gov For instance, the synthesis of 6-chloro-7-fluoro quinoxaline derivatives has been explored for antiviral applications. nih.gov Furthermore, appending pharmacologically important moieties like sulfonamides, amides, and ureas to the quinoxaline framework has been shown to yield compounds with potent anticancer activity by targeting various kinases. mdpi.comnih.gov
Methanol Group Functionalization: The hydroxyl group of this compound serves as a key handle for chemical derivatization. It can be oxidized to form the corresponding aldehyde or carboxylic acid, esterified with various acids, or converted into an ether. These modifications can alter the compound's polarity, reactivity, and ability to form hydrogen bonds, which are critical for molecular recognition by biological targets.
Synthetic Methodologies: The classical and most effective method for synthesizing the quinoxaline core involves the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govmtieat.org Modern synthetic chemistry has introduced greener and more efficient methodologies, such as microwave-assisted synthesis and the use of eco-friendly catalysts, to improve reaction times and yields while minimizing waste. nih.govresearchgate.net For producing diverse libraries of analogs, multi-component reactions and solid-phase synthesis techniques are increasingly employed. The synthesis of functionalized quinoxalines can also be achieved through IBX-mediated oxidative cyclization of α-hydroxy ketones with o-phenylenediamines.
| Modification Strategy | Synthetic Approach | Potential Outcome | Reference Example |
|---|---|---|---|
| Ring Substitution (Halogenation) | Nitration followed by reduction and cyclization of substituted phenylenediamines | Enhanced antiviral or anticancer activity | Synthesis of 6-chloro-7-fluoro quinoxaline derivatives nih.gov |
| Addition of Sulfonamide Moiety | Reaction of an amino-quinoxaline with a sulfonyl chloride | Potent antimicrobial and anticancer agents | Development of quinoxaline-sulfonamide hybrids mdpi.com |
| Side-Chain Alkylation/Arylation | Condensation with various aldehydes or reaction with alkyl halides | Modulation of kinase inhibitory activity | Synthesis of styryl and N-alkyl quinoxalinone derivatives sapub.org |
| Green Synthesis | Microwave-assisted condensation of o-phenylenediamines and dicarbonyl compounds | Improved yields, shorter reaction times, and reduced environmental impact | Microwave-assisted synthesis of quinoxaline derivatives nih.gov |
Integration with Nanotechnology for Advanced Applications
The integration of quinoxaline derivatives with nanotechnology opens up novel avenues for advanced applications in materials science, electronics, and medicine. The unique photophysical properties of the quinoxaline ring system make it an attractive component for the development of functional nanomaterials. nih.gov
Quinoxaline derivatives are utilized in the fabrication of organic semiconductors and as components in dyes and electroluminescent materials. nih.govnih.gov The high electron affinity of the quinoxaline moiety makes it a valuable building block for creating materials used in optical devices. In the field of synthesis, nanotechnology offers innovative solutions for catalysis. For example, various nanocatalysts, including those based on Fe3O4, have been developed to facilitate the green and efficient synthesis of quinoxaline compounds.
In nanomedicine, quinoxaline-based nanoparticles or polymer dots could be designed for targeted drug delivery or bioimaging. The this compound scaffold can be functionalized with specific ligands to target cancer cells, and the inherent fluorescence of some quinoxaline derivatives could be harnessed for real-time imaging and diagnosis.
| Application Area | Specific Use | Key Advantage | Relevant Finding |
|---|---|---|---|
| Synthesis | Nanocatalysts for quinoxaline synthesis | High efficiency, reusability, environmentally friendly | Use of various nanocatalysts improves reaction yields and conditions. |
| Electronics & Materials | Organic semiconductors, electroluminescent materials | High electron affinity, thermal stability | Quinoxaline derivatives are used in dyes and organic electronics. nih.gov |
| Biomedicine | Bioimaging and drug delivery systems | Potential for fluorescence, targeted delivery | Quinoxaline-based polymer dots can be used for biological imaging. |
Clinical Translation Potential of Biologically Active Derivatives
Quinoxaline derivatives have a well-documented history of diverse biological activities, positioning them as promising candidates for clinical translation. researchgate.net The core structure is found in several natural antibiotics like echinomycin and actinoleutin. researchgate.net Synthetic derivatives have been extensively investigated and have shown a broad spectrum of pharmacological effects, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antiprotozoal activities. mdpi.comresearchgate.net
Derivatives of this compound can be rationally designed to target specific biological pathways implicated in various diseases. In oncology, quinoxaline-based compounds have been developed as inhibitors of crucial signaling proteins such as vascular endothelial growth factor receptor (VEGFR), c-Met kinase, and topoisomerase II. nih.govresearchgate.netnih.gov By functioning as competitive inhibitors of ATP at the kinase domain, these compounds can halt cell proliferation and induce apoptosis in cancer cells. nih.gov For example, novel quinoxaline derivatives have demonstrated potent cytotoxic effects against human colon (HCT-116) and breast (MCF-7) cancer cell lines. nih.govekb.eg
The antiviral potential of quinoxalines is also significant, with research demonstrating activity against viruses such as SARS-CoV-2. nih.gov Specific derivatives have been identified through molecular docking studies as potential inhibitors of the main protease (Mpro) of the virus, a key enzyme for viral replication. nih.gov The development of this compound analogs that incorporate these known antiviral pharmacophores could lead to new therapeutic options for viral infections.
| Therapeutic Area | Biological Target/Mechanism | Example Compound Type | Reported Activity |
|---|---|---|---|
| Anticancer | VEGFR-2, c-Met Kinase, Topoisomerase II Inhibition; Apoptosis Induction | Quinoxaline-amides, -ureas, -sulfonamides | Potent cytotoxicity against HCT-116 and MCF-7 cell lines nih.govekb.eg |
| Antiviral | Inhibition of SARS-CoV-2 Main Protease (Mpro) | Substituted pyrrolo[1,2-a]quinoxalines | Significant binding affinity to the viral protease in docking studies nih.gov |
| Antimicrobial | DNA Gyrase Inhibition | Thiazolo quinoxaline hybrids | Activity against various bacterial and fungal strains nih.gov |
| Anti-inflammatory | Antioxidant and Lipoxygenase (LOX) inhibition | Quinoxaline 1,4-di-N-oxide analogues | Significant scavenging and anti-inflammatory effects sapub.org |
Development of High-Throughput Screening Methodologies
The discovery and optimization of novel this compound analogs can be significantly accelerated through the use of high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large chemical libraries for either optimal reaction conditions or desired biological activity. edgccjournal.org
In the realm of chemical synthesis, innovative techniques have been developed to screen for the most efficient ways to produce quinoxaline derivatives. One such method utilizes microdroplet-assisted reactions combined with mass spectrometry. nih.govnih.gov This platform enables the rapid, catalyst-free synthesis of quinoxalines in milliseconds with high conversion rates. nih.govresearchgate.net By systematically varying parameters such as solvent, temperature, and reactant concentration within the microdroplet system, optimal synthesis conditions can be identified in a high-throughput manner. nih.gov
For biological evaluation, HTS is employed to screen libraries of synthesized this compound analogs against a multitude of biological targets. mdpi.com Automated systems can test thousands of compounds for their ability to inhibit a specific enzyme or bind to a receptor. This approach drastically reduces the time required to identify "hit" compounds with promising biological activity, which can then be selected for further lead optimization. The combination of combinatorial chemistry to generate diverse quinoxaline libraries and HTS for biological screening creates a powerful engine for discovering new drug candidates.
| Screening Type | Methodology | Key Features | Advantages |
|---|---|---|---|
| Synthesis Optimization | Microdroplet reaction combined with Mass Spectrometry | Reaction times in milliseconds; catalyst-free; online monitoring | Rapid identification of optimal reaction conditions; increased yields; reduced waste nih.govnih.gov |
| Biological Activity | Automated screening of compound libraries against biological targets | Miniaturized assays; robotic handling; rapid data acquisition | Fast identification of "hit" compounds; enables screening of large and diverse libraries edgccjournal.orgmdpi.com |
Q & A
Basic: What are the standard synthetic routes for (Quinoxalin-5-yl)methanol, and how can purity be ensured?
A common method involves reacting quinoxaline derivatives with hydroxymethylating agents under controlled conditions. For example, 5-hydroxymethylquinoxaline analogs can be synthesized via refluxing with substituted benzoic acids in tetrahydrofuran (THF) and HCl, followed by purification via silica gel column chromatography (e.g., CH₂Cl₂/hexane mixtures) and recrystallization from methanol . Purity is validated using HPLC (≥95% purity) and NMR spectroscopy (e.g., monitoring for residual solvents or byproducts). Ensure proper solvent removal under vacuum and use inert atmospheres to avoid oxidation .
Basic: What safety protocols are critical when handling this compound in the lab?
Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.
- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Refer to the SDS for specific first-aid measures (e.g., flushing eyes with water for 15 minutes upon exposure) .
Advanced: How can the crystal structure of this compound be resolved, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Challenges include:
- Data collection : Optimize crystal quality to avoid twinning; use high-resolution detectors (e.g., CCD-based).
- Refinement : Address disorder in the hydroxymethyl group using restraints. Hydrogen bonding networks (e.g., O–H···N interactions) require careful modeling. Validate with R-factor convergence (<5%) and check for residual electron density peaks .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?
Contradictions often stem from:
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts.
- Tautomerism : Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers).
- Impurities : Confirm via mass spectrometry (ESI-MS) or 2D NMR (COSY, HSQC) to isolate target signals. Cross-validate with computational predictions (DFT-based chemical shift calculations) .
Advanced: What methodologies are used to study the biological activity of this compound derivatives?
- Antimicrobial assays : Perform broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Validate mechanism via flow cytometry (apoptosis detection) or Western blotting (pathway analysis) .
Basic: How should experimental procedures be documented to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed synthesis : Specify molar ratios, reaction times, and purification steps (e.g., column parameters: silica mesh size, eluent ratios).
- Characterization : Report NMR (δ in ppm, J in Hz), HPLC conditions (column type, flow rate), and melting points.
- Data deposition : Archive crystallographic data in the Cambridge Structural Database (CSD) .
Advanced: What computational tools can predict the reactivity of this compound in synthetic pathways?
- DFT calculations : Use Gaussian or ORCA to model transition states (e.g., Fukui indices for electrophilic/nucleophilic sites).
- Docking studies : AutoDock Vina or Schrödinger Suite to explore interactions with biological targets (e.g., enzyme active sites). Validate with MD simulations (NAMD/GROMACS) for stability .
Advanced: How can methanol crossover in electrochemical applications (e.g., fuel cells) be mitigated when using quinoxaline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
